

An In-depth Technical Guide to Endo-BCN-PEG2-Biotin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Endo-BCN-PEG2-Biotin*

Cat. No.: *B15551839*

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For Researchers, Scientists, and Drug Development Professionals

Endo-BCN-PEG2-Biotin is a heterobifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and drug development.^[1] Its unique structure, combining a reactive bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic polyethylene glycol (PEG) spacer, and a high-affinity biotin tag, enables precise and efficient labeling, detection, and purification of biomolecules.^[1] This guide provides a detailed overview of its properties, solubility, and applications, complete with experimental insights and workflow visualizations.

Core Properties and Specifications

The physicochemical characteristics of **Endo-BCN-PEG2-Biotin** are critical for its application in experimental design. The data below has been compiled from various suppliers.

Property	Value	Reference(s)
Molecular Weight	550.71 g/mol , 550.72 g/mol	[2][3]
Molecular Formula	C ₂₇ H ₄₂ N ₄ O ₆ S	[3]
Purity	≥95%, >96%	[1][2][3]
CAS Number	1393600-24-2	[1][3]
Appearance	White to off-white solid	
Storage	Store at -20°C, keep in dry and avoid sunlight.	[2][4]
Shipping	Shipped at ambient temperature.	[2]

Solubility Profile

A key feature of **Endo-BCN-PEG2-Biotin** is its enhanced solubility in aqueous solutions, a property conferred by the hydrophilic PEG2 spacer.[1][2] This spacer not only improves solubility but also increases molecular flexibility and reduces steric hindrance, which is crucial for efficient conjugation and subsequent binding to streptavidin or avidin.[1]

While readily soluble in aqueous buffers, for stock solution preparation, it is also soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A related compound, endo-BCN-PEG2-acid, is noted to be soluble in DMSO, DCM, and DMF. [5][6]

Mechanism of Action and Applications

The functionality of **Endo-BCN-PEG2-Biotin** is rooted in its two key terminal groups: the endo-BCN moiety and the biotin tag.

- Endo-BCN Group: This strained alkyne enables rapid and highly specific covalent bonding to azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction is a cornerstone of "click chemistry" and is prized for its bioorthogonality, meaning it proceeds efficiently in complex biological media without interfering with native biochemical

processes.[7] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1][7]

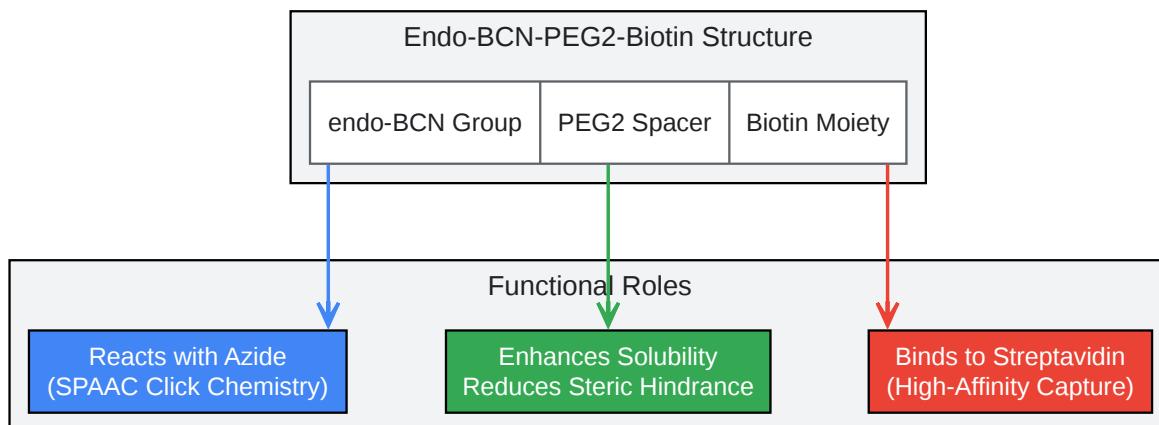
- **Biotin Moiety:** Biotin exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is robust and resistant to changes in pH, temperature, and denaturing agents, making it an ideal tool for capturing, immobilizing, or detecting labeled biomolecules.[1][8]

This dual functionality makes the reagent a versatile tool for:

- **Bioorthogonal Labeling:** Attaching biotin to azide-modified proteins, nucleic acids, lipids, or surfaces for subsequent detection.[1]
- **Affinity Purification:** Isolating and purifying azide-tagged biomolecules from complex mixtures using streptavidin-coated resins (pull-down assays).[1]
- **Drug Delivery Systems:** As a component in targeted drug delivery, where the BCN group can be used to conjugate the system to a targeting moiety.[2]
- **Diagnostic Assays:** Developing sensitive detection methods like ELISA, Western blotting, or fluorescence imaging.[1]

Molecular Structure and Functional Relationship

The diagram below illustrates the relationship between the structural components of **Endo-BCN-PEG2-Biotin** and their respective functions in a typical bioconjugation application.

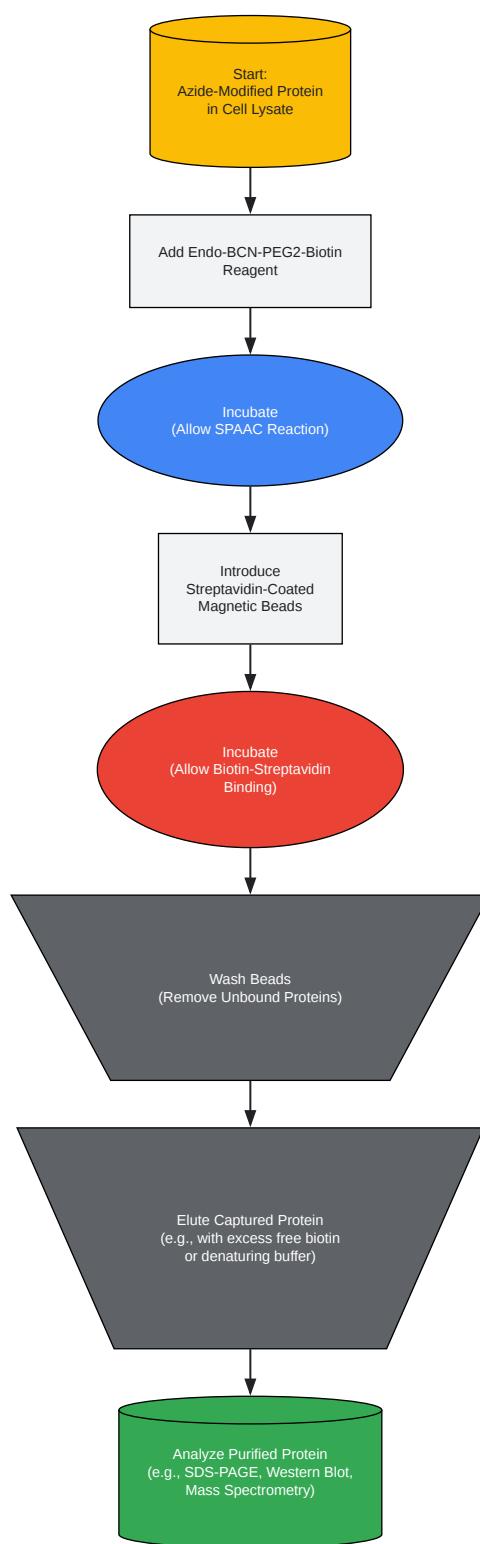


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Caption: Functional components of the **Endo-BCN-PEG2-Biotin** linker.

Experimental Workflow: Affinity Purification of an Azide-Modified Protein

The following diagram outlines a standard workflow for using **Endo-BCN-PEG2-Biotin** to label and subsequently purify a target protein that has been metabolically or enzymatically modified to contain an azide group.



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Caption: Workflow for protein purification using **Endo-BCN-PEG2-Biotin**.

General Experimental Protocol for Protein Labeling

The following is a generalized protocol for labeling an azide-modified protein with **Endo-BCN-PEG2-Biotin**. The optimal conditions, particularly the molar excess of the reagent, may need to be determined empirically for each specific application.

Materials:

- Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.2-7.5).
- **Endo-BCN-PEG2-Biotin**.
- Anhydrous DMSO or DMF for stock solution.
- Reaction buffer (sulphydryl-free, e.g., PBS pH 7.2).

Procedure:

- Prepare Reagent Stock Solution:
 - Allow the **Endo-BCN-PEG2-Biotin** vial to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Mix well by vortexing. This stock solution can be stored at -20°C for future use.
- Prepare Protein Solution:
 - Ensure the azide-modified protein is in a suitable reaction buffer at a known concentration. Buffers containing azides must be avoided.
- Calculate Reagent Volume:
 - The extent of labeling is controlled by the molar ratio of the BCN reagent to the target protein. A 5- to 20-fold molar excess of the BCN reagent over the protein is a common starting point for solutions with protein concentrations >2 mg/mL.^[8]

- For more dilute protein solutions, a higher molar excess may be required to achieve efficient labeling.[8]
- Calculation:
 - Volume of Reagent (μL) = ([Protein Molarity (mol/L)] * [Protein Volume (mL)] * [Molar Excess] / [Reagent Stock Molarity (mol/L)]) * 1,000,000
- Labeling Reaction:
 - Add the calculated volume of the **Endo-BCN-PEG2-Biotin** stock solution to the protein solution.
 - Mix gently but thoroughly by pipetting or brief vortexing.
 - Incubate the reaction. A typical incubation is for 2 hours at room temperature or overnight at 4°C.[8] The reaction is generally rapid under mild physiological conditions.[7]
- Removal of Excess Reagent (Optional):
 - If necessary, unreacted **Endo-BCN-PEG2-Biotin** can be removed from the labeled protein using methods such as dialysis, size-exclusion chromatography, or spin desalting columns.
- Downstream Application:
 - The resulting biotinylated protein is now ready for use in downstream applications, such as affinity purification, immobilization on streptavidin-coated surfaces, or detection with streptavidin-conjugated probes.

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• To cite this document: BenchChem. [An In-depth Technical Guide to Endo-BCN-PEG2-Biotin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15551839#properties-and-solubility-of-endo-bcn-peg2-biotin>

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